molecular formula C24H21NO4 B567864 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid CAS No. 1217663-60-9

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid

Cat. No.: B567864
CAS No.: 1217663-60-9
M. Wt: 387.435
InChI Key: ZPTZPWOHBIHMIJ-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide bond formation.

Mechanism of Action

Target of Action

Fmoc-(S)-3-amino-2-phenylpropanoic acid, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound acts by forming a carbamate with the amine group, effectively protecting it during the synthesis process . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The fmoc group is rapidly removed by base, indicating that it would likely be rapidly metabolized and eliminated in biological systems .

Result of Action

The primary result of the action of Fmoc-(S)-3-amino-2-phenylpropanoic acid is the protection of the amine group during peptide synthesis . This allows for the efficient and selective synthesis of peptides . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of Fmoc-(S)-3-amino-2-phenylpropanoic acid is influenced by the chemical environment in which it is used. For instance, the Fmoc group is base-labile, meaning it can be removed in a basic environment . Additionally, the introduction and removal of the Fmoc group are performed in specific solvents, such as N,N-dimethylformamide (DMF) for deprotection . Therefore, the efficacy and stability of this compound are highly dependent on the specific conditions of the peptide synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid typically involves the protection of the amino group of L-phenylalanine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

On an industrial scale, the production of Fmoc-protected amino acids, including this compound, follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated peptide synthesizers and continuous flow reactors has improved the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with carboxyl or amino groups of other amino acids or peptides.

    Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid is extensively used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid is unique due to its phenyl side chain, which imparts specific hydrophobic interactions and aromatic stacking capabilities in peptides. This makes it particularly useful in the synthesis of peptides that require these interactions for stability and function .

Properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTZPWOHBIHMIJ-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855757
Record name (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217663-60-9
Record name (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.